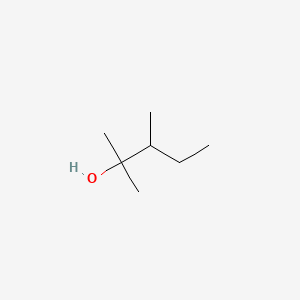

2,3-Dimethyl-2-pentanol

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 27243. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号 |

4911-70-0 |

|---|---|

分子式 |

C7H16O |

分子量 |

116.2 g/mol |

IUPAC 名称 |

2,3-dimethylpentan-2-ol |

InChI |

InChI=1S/C7H16O/c1-5-6(2)7(3,4)8/h6,8H,5H2,1-4H3 |

InChI 键 |

YRSIFCHKXFKNME-UHFFFAOYSA-N |

SMILES |

CCC(C)C(C)(C)O |

规范 SMILES |

CCC(C)C(C)(C)O |

其他CAS编号 |

4911-70-0 |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 2,3-Dimethyl-2-pentanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2,3-Dimethyl-2-pentanol. The information is presented in a structured format to facilitate easy access and comparison of data. Detailed experimental methodologies for key reactions are also included, alongside visual representations of reaction pathways and experimental workflows to support research and development activities.

Physical and Chemical Properties

This compound is a tertiary alcohol with the chemical formula C₇H₁₆O. It presents as a colorless to pale yellow clear liquid under standard conditions and is characterized by a fragrant odor. This compound is soluble in alcohol and miscible with most organic solvents, while its solubility in water is limited.[1]

Quantitative Physical Properties

The following table summarizes the key quantitative physical properties of this compound.

| Property | Value | Units | Notes |

| Molecular Weight | 116.20 | g/mol | |

| Boiling Point | 138.00 to 139.00 | °C | at 760.00 mm Hg |

| Melting Point | -30.45 | °C | (estimate) |

| Density | 0.818 - 0.828 | g/cm³ | |

| Refractive Index | 1.419 - 1.423 | at 20°C | |

| Vapor Pressure | 2.83 - 4.54 | mmHg | at 25°C |

| Flash Point | 42.30 | °C | (closed cup) |

| Water Solubility | 15,170 - 15,700 | mg/L | at 25°C |

| logP (o/w) | 1.957 | (estimate) |

Chemical Properties and Reactivity

As a tertiary alcohol, this compound exhibits characteristic chemical reactivity. The presence of the hydroxyl group on a tertiary carbon atom influences its behavior in common organic reactions such as dehydration and oxidation.

Dehydration: this compound readily undergoes acid-catalyzed dehydration to yield a mixture of alkenes. The mechanism involves the protonation of the hydroxyl group to form a good leaving group (water), followed by the formation of a tertiary carbocation. Elimination of a proton from an adjacent carbon atom then leads to the formation of a double bond.

Oxidation: Tertiary alcohols, including this compound, are resistant to oxidation under standard conditions using common oxidizing agents like acidified potassium dichromate(VI) solution.[4][5][6][7] This is because the carbon atom bearing the hydroxyl group does not have a hydrogen atom that can be readily removed to form a carbonyl group.[4][5] Forcing conditions can lead to the cleavage of carbon-carbon bonds.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and key reactions of this compound. These protocols are based on established organic chemistry principles and may be adapted for specific laboratory conditions.

Synthesis of this compound via Grignard Reaction

A common and effective method for the synthesis of this compound is the Grignard reaction between 3-methyl-2-pentanone (B1360105) and methylmagnesium bromide.[8][9]

Materials:

-

(S)-3-Methyl-2-pentanone

-

Methylmagnesium bromide (in diethyl ether)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for anhydrous reactions (three-necked flask, dropping funnel, condenser)

-

Magnetic stirrer and heating mantle

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stir bar under an inert atmosphere (e.g., nitrogen or argon).

-

Place a solution of (S)-3-methyl-2-pentanone in anhydrous diethyl ether into the flask.

-

Cool the flask in an ice bath.

-

Add the methylmagnesium bromide solution in diethyl ether to the dropping funnel.

-

Add the Grignard reagent dropwise to the stirred solution of the ketone at a rate that maintains a gentle reflux.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour to ensure the reaction goes to completion.

-

Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

-

Separate the ethereal layer and extract the aqueous layer with two portions of diethyl ether.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by distillation to yield this compound.

Acid-Catalyzed Dehydration of this compound

This procedure describes the dehydration of this compound to form a mixture of alkenes using a strong acid catalyst.

Materials:

-

This compound

-

Concentrated sulfuric acid or phosphoric acid

-

Sodium bicarbonate solution (5%)

-

Anhydrous calcium chloride

-

Distillation apparatus

-

Separatory funnel

Procedure:

-

Place this compound in a round-bottom flask.

-

Slowly and with cooling, add a catalytic amount of concentrated sulfuric acid or phosphoric acid.

-

Set up a simple distillation apparatus.

-

Gently heat the mixture to distill the alkene products as they are formed. The boiling point of the alkenes will be lower than that of the starting alcohol.

-

Collect the distillate in a flask cooled in an ice bath.

-

Transfer the distillate to a separatory funnel and wash with a 5% sodium bicarbonate solution to neutralize any acidic residue.

-

Wash the organic layer with water.

-

Dry the organic layer over anhydrous calcium chloride.

-

The final alkene product can be further purified by fractional distillation if necessary.

Oxidation of this compound

This protocol serves to demonstrate the resistance of a tertiary alcohol to oxidation under standard conditions.

Materials:

-

This compound

-

Potassium dichromate(VI) solution

-

Dilute sulfuric acid

-

Test tubes

-

Water bath

Procedure:

-

In a test tube, prepare an oxidizing solution by adding a few drops of dilute sulfuric acid to a small amount of potassium dichromate(VI) solution. The solution should be orange.

-

Add a few drops of this compound to the acidified potassium dichromate(VI) solution.

-

Gently warm the mixture in a hot water bath.

-

Observe any color change. In the case of a tertiary alcohol like this compound, the orange color of the dichromate(VI) ion should persist, indicating that no oxidation has occurred.[4][5][6]

Visualizations

The following diagrams illustrate key processes related to this compound.

Caption: Workflow for the synthesis and characterization of this compound.

Caption: Acid-catalyzed dehydration mechanism of this compound.

References

- 1. This compound, 4911-70-0 [thegoodscentscompany.com]

- 2. This compound [stenutz.eu]

- 3. This compound | C7H16O | CID 21019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. studymind.co.uk [studymind.co.uk]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. homework.study.com [homework.study.com]

- 9. Reaction of (S)-3-methyl-2-pentanone with methyl magnesium bromide follow.. [askfilo.com]

Navigating the Isomeric Landscape of 2,3-Dimethyl-2-pentanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural and stereoisomers of 2,3-dimethyl-2-pentanol, a saturated alcohol with the molecular formula C7H16O. This document details the isomeric forms, their synthesis, separation, and comparative physicochemical properties, offering valuable insights for professionals in chemical research and drug development.

Structural Isomers of C7H16O Alcohols

This compound is one of numerous structural isomers of heptanol. Structural isomers share the same molecular formula but differ in the connectivity of their atoms. The diverse arrangements of the seven carbon atoms, sixteen hydrogen atoms, and one oxygen atom give rise to a wide array of alcohols with distinct physical and chemical characteristics. A comprehensive list of these isomers, categorized by their carbon chain backbone, is provided in the data section of this guide. These include various positional isomers of heptanol, methylhexanols, ethylpentanols, and dimethylpentanols.

Stereoisomers of this compound

Stereoisomers have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space. This compound possesses a chiral center at the third carbon atom (C3), which is bonded to four different groups: a hydrogen atom, a methyl group, an ethyl group, and a dimethylhydroxymethyl group. This chirality gives rise to a pair of enantiomers: (R)-2,3-dimethyl-2-pentanol and (S)-2,3-dimethyl-2-pentanol.

Enantiomers are non-superimposable mirror images of each other and exhibit identical physical properties in an achiral environment, such as boiling point, melting point, and density. However, they rotate plane-polarized light in equal but opposite directions and can exhibit significantly different biological activities and pharmacological effects. The specific rotation of (-)-2,3-dimethyl-2-pentanol is a key characteristic that distinguishes it from its enantiomer.

Data Presentation: Comparative Physicochemical Properties

The following table summarizes the available quantitative data for this compound and a selection of its structural isomers. This allows for a direct comparison of their key physical properties.

| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 25°C) | Refractive Index (nD at 20°C) |

| This compound | 2,3-dimethylpentan-2-ol | 4911-70-0 | C7H16O | 116.20 | 138-139 | - | ~0.828 | ~1.423 |

| (-)-2,3-Dimethyl-2-pentanol | (S)-2,3-dimethylpentan-2-ol | 28357-68-8 | C7H16O | 116.20 | - | - | - | - |

| 2,3-Dimethyl-1-pentanol | 2,3-dimethylpentan-1-ol | 10143-23-4 | C7H16O | 116.20 | 155-156[1] | - | 0.839 at 23.3°C[1] | - |

| 3-Methyl-3-hexanol | 3-methylhexan-3-ol | 597-96-6 | C7H16O | 116.20 | 143[2] | - | 0.823[2] | - |

| 2-Methyl-3-hexanol | 2-methylhexan-3-ol | 617-29-8 | C7H16O | 116.20 | 141-143[3][4] | - | 0.821[3] | 1.421[3] |

| 2,4-Dimethyl-3-pentanol | 2,4-dimethylpentan-3-ol | 600-36-2 | C7H16O | 116.20 | 139-140 | <-70 | 0.829 | 1.425 |

| 3,4-Dimethyl-1-pentanol | 3,4-dimethylpentan-1-ol | 6570-87-2 | C7H16O | 116.20 | - | - | - | - |

| 2-Heptanol | heptan-2-ol | 543-49-7 | C7H16O | 116.20 | 158-161 | -12 | 0.817 | 1.421 |

Experimental Protocols

Synthesis of this compound via Grignard Reaction

A common and effective method for the synthesis of tertiary alcohols such as this compound is the Grignard reaction. This involves the reaction of a ketone with a Grignard reagent. Specifically, this compound can be synthesized by reacting 3-methyl-2-pentanone (B1360105) with methylmagnesium bromide.

Materials:

-

3-Methyl-2-pentanone

-

Methylmagnesium bromide (typically 3.0 M in diethyl ether)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO4)

-

Round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is assembled. The apparatus is flushed with an inert gas (e.g., nitrogen or argon) to ensure anhydrous conditions.

-

Reactant Addition: A solution of 3-methyl-2-pentanone in anhydrous diethyl ether is placed in the round-bottom flask. The flask is cooled in an ice bath.

-

Grignard Reagent Addition: The methylmagnesium bromide solution is added dropwise from the dropping funnel to the stirred solution of the ketone at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours to ensure the reaction goes to completion.

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous ammonium chloride solution while cooling the flask in an ice bath. This will hydrolyze the magnesium alkoxide intermediate to the desired alcohol.

-

Extraction: The resulting mixture is transferred to a separatory funnel. The aqueous layer is separated and extracted twice with diethyl ether.

-

Washing and Drying: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The solvent is removed from the filtrate using a rotary evaporator. The crude product can then be purified by fractional distillation under reduced pressure to yield pure this compound.

Separation of this compound Enantiomers by Chiral High-Performance Liquid Chromatography (HPLC)

The resolution of the (R) and (S) enantiomers of this compound can be achieved using chiral High-Performance Liquid Chromatography (HPLC). This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

Materials:

-

Racemic this compound

-

HPLC-grade hexane (B92381)

-

HPLC-grade isopropanol

-

Chiral HPLC column (e.g., a polysaccharide-based column such as Chiralcel OD-H or Chiralpak AD-H)

-

HPLC system with a UV detector

Procedure:

-

Sample Preparation: A dilute solution of the racemic this compound is prepared in the mobile phase.

-

Mobile Phase Preparation: A suitable mobile phase is prepared, typically a mixture of hexane and isopropanol. The optimal ratio of these solvents needs to be determined experimentally to achieve the best separation (e.g., 90:10 hexane:isopropanol). The mobile phase should be filtered and degassed before use.

-

HPLC Analysis:

-

The chiral column is equilibrated with the mobile phase until a stable baseline is obtained.

-

A small volume of the sample solution is injected onto the column.

-

The enantiomers are separated as they travel through the column at different rates due to their differential interactions with the chiral stationary phase.

-

The separated enantiomers are detected as they elute from the column, typically using a UV detector (as the alcohol itself may not have a strong chromophore, derivatization to a UV-active ester might be necessary for sensitive detection).

-

-

Data Analysis: The chromatogram will show two separate peaks corresponding to the two enantiomers. The retention times and peak areas are used to determine the enantiomeric excess (ee) and the relative amounts of each enantiomer in the original mixture.

Mandatory Visualizations

Caption: Relationship between structural and stereoisomers of this compound.

Caption: Workflow for the synthesis of this compound via Grignard reaction.

Caption: Workflow for the separation of this compound enantiomers by chiral HPLC.

References

Spectroscopic Data of 2,3-Dimethyl-2-pentanol: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 2,3-Dimethyl-2-pentanol, tailored for researchers, scientists, and drug development professionals. The guide details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, including experimental protocols and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Both ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound shows distinct signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

| Assignment | Chemical Shift (ppm) | Integration | Multiplicity |

| -OH | ~1.68 | 1H | Singlet |

| -CH- | ~1.80 | 1H | Multiplet |

| -CH₂- | ~1.31 | 2H | Multiplet |

| C(2)-CH₃ | ~1.14 - 1.15 | 6H | Singlet |

| C(3)-CH₃ | ~0.95 | 3H | Doublet |

| -CH₂-CH₃ | ~0.92 | 3H | Triplet |

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the presence of a chiral center at C3, the two methyl groups attached to C2 are diastereotopic and may exhibit slightly different chemical shifts. The following are predicted chemical shifts based on empirical calculations and spectral databases.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (-CH₂-C H₃) | ~10 |

| C2 (-C (CH₃)₂OH) | ~75 (quaternary) |

| C3 (-C H(CH₃)-) | ~40 |

| C4 (-C H₂-CH₃) | ~25 |

| C5 (-CH₂-C H₃) | ~15 |

| C2-CH₃ | ~25-30 (two signals possible) |

| C3-CH₃ | ~15-20 |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. As a tertiary alcohol, this compound exhibits characteristic absorption bands.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Intensity |

| ~3400 (broad) | O-H | Stretching | Strong |

| ~2960-2870 | C-H (alkane) | Stretching | Strong |

| ~1465 | C-H | Bending | Medium |

| ~1375 | C-H (methyl rock) | Bending | Medium |

| ~1150 | C-O | Stretching | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound is characterized by the absence or very low intensity of the molecular ion peak (M⁺) due to the instability of tertiary alcohols under EI conditions. The molecular weight of this compound is 116.20 g/mol .[1]

| m/z | Relative Intensity | Proposed Fragment | Fragmentation Pathway |

| 101 | Moderate | [M - CH₃]⁺ | α-cleavage (loss of a methyl radical from C2) |

| 87 | Low | [M - C₂H₅]⁺ | α-cleavage (loss of an ethyl radical from C3) |

| 59 | High (often base peak) | [C(CH₃)₂OH]⁺ | Cleavage of the C2-C3 bond |

| 43 | Moderate | [C₃H₇]⁺ | Isopropyl cation from fragmentation of the alkyl chain |

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

-

For a standard 5 mm NMR tube, dissolve approximately 10-20 mg of liquid this compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).[2][3]

-

Ensure the sample is homogeneous. If necessary, gently vortex the tube.

-

Filter the solution through a pipette with a small cotton or glass wool plug to remove any particulate matter.[4]

-

Carefully place the NMR tube into the spinner turbine, ensuring the correct depth.

Data Acquisition (¹³C NMR):

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity.

-

Set the appropriate acquisition parameters for a ¹³C NMR experiment, including the spectral width, number of scans, and relaxation delay. For quantitative results, a longer relaxation delay is necessary.[5][6]

-

Acquire the spectrum. The use of DEPT (Distortionless Enhancement by Polarization Transfer) sequences (DEPT-90 and DEPT-135) can aid in distinguishing between CH, CH₂, and CH₃ groups.[5]

Infrared Spectroscopy (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a convenient method for obtaining the IR spectrum of a liquid sample.[7][8][9]

Procedure:

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.[7][10]

-

Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

-

Place a small drop of this compound onto the center of the ATR crystal.[7][9]

-

If using a pressure clamp, apply gentle pressure to ensure good contact between the sample and the crystal.[7]

-

Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

After the measurement, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.[7]

Mass Spectrometry (Electron Ionization)

Procedure:

-

Introduce a small amount of the volatile liquid sample into the mass spectrometer, typically via a gas chromatography (GC-MS) system or a direct insertion probe.[11] For GC-MS, the sample is first vaporized in the heated injection port.

-

In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[12]

-

The resulting positively charged ions are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

- 1. This compound | C7H16O | CID 21019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tofwerk.com [tofwerk.com]

- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 4. New Lab Manual: Identification of an Alcohol using 13C NMR and DEPT - Magritek [magritek.com]

- 5. magritek.com [magritek.com]

- 6. scribd.com [scribd.com]

- 7. agilent.com [agilent.com]

- 8. s4science.at [s4science.at]

- 9. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 10. Attenuated total reflectance spectroscopy | PPTX [slideshare.net]

- 11. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 12. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of 2,3-Dimethyl-2-pentanol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethyl-2-pentanol, a tertiary heptanol, presents a unique solubility profile crucial for its application in various chemical processes, including synthesis, formulation, and purification. Understanding its solubility in a range of organic solvents is paramount for optimizing reaction conditions, developing stable formulations, and ensuring efficient downstream processing. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, outlines detailed experimental protocols for its determination, and presents a logical workflow for solubility assessment.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in common organic solvents such as acetone, ethanol, dimethyl sulfoxide (B87167) (DMSO), methanol, and hexane (B92381) remains largely unreported. To facilitate the systematic collection and comparison of such crucial data, the following table is provided as a template for researchers to record their experimental findings.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |

| Acetone | ||||

| Ethanol | ||||

| Dimethyl Sulfoxide (DMSO) | ||||

| Methanol | ||||

| Hexane | ||||

| User-defined solvent |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of this compound in organic solvents. These protocols are based on established principles of solubility testing and can be adapted to specific laboratory conditions.

Method 1: Isothermal Saturation Method

This gravimetric method is a reliable technique for determining the solubility of a liquid solute in a solvent.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks

-

Glass vials with screw caps

-

Syringes and syringe filters (solvent-compatible, e.g., PTFE)

-

Evaporating dish or watch glass

-

Drying oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a glass vial. An excess is ensured when a separate liquid phase of the solute remains after equilibration.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, cease agitation and allow the undissolved solute to settle.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-warmed syringe to prevent precipitation upon cooling.

-

Immediately pass the solution through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved micro-droplets.

-

-

Quantification:

-

Record the exact volume of the filtered saturated solution.

-

Transfer the solution to a pre-weighed evaporating dish.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For high-boiling point solvents like DMSO, a vacuum oven at an appropriate temperature may be necessary.

-

Once the solvent has completely evaporated, place the evaporating dish in a drying oven at a temperature below the boiling point of this compound (138-139 °C) until a constant weight is achieved.

-

The final weight of the residue represents the mass of this compound dissolved in the known volume of the solvent.

-

-

Calculation:

-

Solubility ( g/100 mL) = (Mass of residue (g) / Volume of aliquot (mL)) * 100

-

Molar Solubility (mol/L) = (Mass of residue (g) / Molar mass of this compound) / Volume of aliquot (L)

-

Molar mass of this compound = 116.20 g/mol

-

-

Method 2: Cloud Point Titration

This method is useful for determining the solubility limit by titrating a solution of the solute with a solvent in which it is less soluble until turbidity is observed.

Materials:

-

This compound

-

A "good" solvent in which the alcohol is freely miscible.

-

The organic solvent for which solubility is to be determined (the "antisolvent").

-

Burette

-

Stirred, temperature-controlled vessel

-

Light source and detector (or visual observation)

Procedure:

-

Prepare a solution of known concentration of this compound in the "good" solvent.

-

Place a known volume of this solution in the temperature-controlled vessel.

-

Slowly titrate the solution with the "antisolvent" from a burette while continuously stirring.

-

The endpoint is reached when the solution becomes persistently turbid, indicating the onset of phase separation. This is known as the cloud point.

-

Record the volume of the antisolvent added.

-

The solubility can be calculated from the known concentrations and volumes of the solutions used.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for the experimental determination and validation of the solubility of this compound.

References

In-Depth Technical Guide: Safety and Handling of 2,3-Dimethyl-2-pentanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling precautions for 2,3-Dimethyl-2-pentanol. The information is intended to support researchers, scientists, and drug development professionals in the safe use and management of this chemical in a laboratory or industrial setting. This document summarizes key physical and chemical properties, toxicological data, hazard classifications, and detailed experimental protocols for safety assessment.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling. The following table summarizes key quantitative data.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₆O | [1] |

| Molecular Weight | 116.20 g/mol | [1] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 138-139 °C | [2] |

| Flash Point | 42.3 °C (108.1 °F) | [2] |

| Vapor Pressure | 4.54 mmHg at 25 °C | [1] |

| Water Solubility | 15.7 g/L at 25 °C | [2] |

| logP (Octanol/Water Partition Coefficient) | 1.957 (estimated) | [2] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with its flammability and potential for causing irritation.

GHS Classification Summary:

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation |

Pictograms:

Signal Word: Warning

Precautionary Statements: A comprehensive list of precautionary statements can be found in the Safety Data Sheet (SDS) for this compound. Key precautions include keeping the substance away from heat, sparks, open flames, and hot surfaces, and using personal protective equipment to avoid contact with skin, eyes, and the respiratory system.

The following diagram illustrates the logical relationship for the GHS classification of flammable liquids.

Caption: GHS Classification of Flammable Liquids.

Toxicological Information

Specific toxicological data for this compound, such as LD50 and LC50 values, have not been determined. [2]However, data from structurally similar tertiary alcohols can provide an indication of its toxicological profile. For instance, tert-Amyl alcohol (2-methyl-2-butanol), a close structural analog, has an acute oral LD50 of 1000 mg/kg in rats. [3] The primary toxicological concerns for this compound are:

-

Skin and Eye Irritation: Direct contact can cause irritation.

-

Respiratory Tract Irritation: Inhalation of vapors may irritate the respiratory system.

-

Central Nervous System Depression: As with other alcohols, high concentrations of vapor may cause drowsiness, dizziness, and other narcotic effects.

Experimental Protocols for Safety Assessment

For a comprehensive safety assessment of this compound or similar new chemical entities, standardized experimental protocols should be followed. The OECD Guidelines for the Testing of Chemicals are internationally recognized and provide a framework for such evaluations.

Acute Oral Toxicity - OECD Test Guideline 420 (Fixed Dose Procedure)

This method is used to assess the acute oral toxicity of a substance.

Methodology:

-

Animal Model: Typically, young adult female rats are used.

-

Sighting Study: A preliminary study is conducted to determine the appropriate starting dose.

-

Main Study:

-

Animals are fasted prior to dosing.

-

The test substance is administered by gavage in a single dose.

-

A stepwise procedure is used, with fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

-

The response of the animals (signs of toxicity or death) at one dose level determines the next dose level.

-

A minimum of 5 animals are used per dose level that shows evidence of toxicity.

-

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Pathology: A gross necropsy is performed on all animals at the end of the study.

The following diagram illustrates the experimental workflow for an acute oral toxicity study based on OECD guidelines.

Caption: Workflow for Acute Oral Toxicity Testing.

Acute Dermal and Inhalation Toxicity

Similar OECD guidelines exist for acute dermal toxicity (OECD 402) and acute inhalation toxicity (OECD 403). These studies follow a similar pattern of dose administration, observation, and pathological examination to determine the potential for toxicity via these routes of exposure.

Skin and Eye Irritation

-

Skin Irritation (OECD Test Guideline 404): This in vivo test involves applying the substance to the shaved skin of an albino rabbit and observing for signs of erythema and edema over a period of time.

-

Eye Irritation (OECD Test Guideline 405): This in vivo test involves instilling the substance into the conjunctival sac of one eye of an albino rabbit and observing for effects on the cornea, iris, and conjunctiva.

In recent years, in vitro methods using reconstructed human epidermis (for skin irritation, OECD TG 439) and reconstructed human cornea-like epithelium (for eye irritation) are preferred to reduce animal testing.

Handling and Storage Precautions

Proper handling and storage procedures are essential to minimize the risks associated with this compound.

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Use explosion-proof electrical, ventilating, and lighting equipment.

-

Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.

-

Respiratory Protection: If working outside of a fume hood or if vapor concentrations are high, use a NIOSH-approved respirator with an organic vapor cartridge.

Handling:

-

Avoid contact with skin, eyes, and clothing.

-

Avoid breathing vapors or mists.

-

Keep away from ignition sources.

-

Use non-sparking tools.

-

Take precautionary measures against static discharge.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from heat, sparks, and open flames.

-

Store away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

In the event of an emergency, follow these procedures.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Flammable liquid and vapor. Vapors may travel to a source of ignition and flash back. Containers may explode when heated.

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

The following diagram illustrates a general workflow for handling a chemical spill.

Caption: Chemical Spill Response Workflow.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations. Do not allow the chemical to enter drains or waterways.

Disclaimer: This document is intended for informational purposes only and does not substitute for a comprehensive Safety Data Sheet (SDS) or professional safety training. Always consult the SDS for the most up-to-date and detailed safety information before handling any chemical.

References

An In-depth Technical Guide to the Thermodynamic Properties of 2,3-Dimethyl-2-pentanol

This guide provides a comprehensive overview of the thermodynamic properties of 2,3-Dimethyl-2-pentanol, tailored for researchers, scientists, and professionals in drug development. It includes key quantitative data, detailed experimental methodologies, and visualizations to illustrate fundamental concepts.

Physicochemical and Thermodynamic Data

The following tables summarize the key physical and thermodynamic properties of this compound. This data is essential for understanding the behavior of this compound in various chemical and biological systems.

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C7H16O | [1][2][3] |

| Molecular Weight | 116.20 g/mol | [1][2][3] |

| CAS Registry Number | 4911-70-0 | [1][2] |

| Appearance | Colorless to pale yellow liquid (estimated) | [4] |

| Boiling Point | 138.00 to 139.00 °C at 760.00 mm Hg (estimated) | [4] |

| 410.65 K to 412.15 K | [5] | |

| Vapor Pressure | 4.54 mmHg at 25.00 °C (estimated) | [1][4] |

| Water Solubility | 1.57E+04 mg/L at 25 °C (experimental) | [4] |

| LogP (o/w) | 1.957 (estimated) | [4] |

Table 2: Thermodynamic Properties of this compound

| Property | Value | Source |

| Ideal Gas Heat Capacity (Cp,gas) | Data available, but specific values not found in search results. | [6][7] |

| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | Data available, but specific values not found in search results. | [6][7] |

| Standard Gibbs Free Energy of Formation (ΔfG°) | Data available, but specific values not found in search results. | [6][7] |

| Enthalpy of Vaporization at Standard Conditions (ΔvapH°) | Data available, but specific values not found in search results. | [6][7] |

| Critical Temperature (Tc) | Data available, but specific values not found in search results. | [8] |

| Critical Pressure (Pc) | Data available, but specific values not found in search results. | [8] |

Experimental Protocols for Thermodynamic Property Determination

The determination of thermodynamic properties for a compound like this compound involves precise experimental techniques. Below are detailed methodologies for key experiments.

2.1 Combustion Calorimetry for Enthalpy of Combustion and Formation

Combustion calorimetry is a standard method to determine the enthalpy of combustion, from which the enthalpy of formation can be calculated.[9][10]

-

Principle: A known mass of the sample is completely combusted in a high-pressure oxygen environment within a sealed container (bomb). The heat released by the combustion reaction is absorbed by a surrounding water bath, and the temperature change of the water is measured.

-

Apparatus: A bomb calorimeter, high-pressure oxygen source, ignition system, and a precision thermometer.

-

Procedure:

-

A weighed sample of this compound is placed in a sample holder within the bomb.

-

The bomb is sealed and pressurized with pure oxygen.

-

The bomb is submerged in a known mass of water in an insulated container (calorimeter).

-

The initial temperature of the water is recorded.

-

The sample is ignited via an electrical fuse.

-

The temperature of the water is monitored and the final, maximum temperature is recorded.

-

-

Data Analysis: The heat of combustion is calculated using the temperature rise, the heat capacity of the calorimeter, and the mass of the sample. The standard enthalpy of formation can then be derived using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO2 and H2O).

2.2 Differential Scanning Calorimetry (DSC) for Heat Capacity and Phase Transitions

Differential Scanning Calorimetry (DSC) is a versatile technique used to measure changes in heat capacity and the enthalpy of phase transitions.[11][12]

-

Principle: DSC measures the difference in heat flow between a sample and a reference material as a function of temperature.[11] The sample and reference are subjected to the same controlled temperature program.

-

Apparatus: A differential scanning calorimeter with a sample and reference pan, a furnace, and a temperature controller.

-

Procedure:

-

A small, accurately weighed sample of this compound is hermetically sealed in a sample pan. An empty sealed pan is used as a reference.

-

The sample and reference pans are placed in the DSC cell.

-

The cell is heated or cooled at a constant rate over the desired temperature range.

-

The instrument records the differential heat flow required to maintain the sample and reference at the same temperature.

-

-

Data Analysis: The resulting DSC curve shows peaks corresponding to phase transitions (e.g., melting, crystallization) and shifts in the baseline corresponding to changes in heat capacity. The area under a peak is proportional to the enthalpy change of the transition, and the change in the baseline level is related to the change in heat capacity.

Visualizations

The following diagrams illustrate the experimental workflow for calorimetry and the logical relationships between key thermodynamic properties.

Caption: General experimental workflow for calorimetric measurements.

Caption: Logical relationships between key thermodynamic properties.

References

- 1. This compound | C7H16O | CID 21019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Pentanol, 2,3-dimethyl- [webbook.nist.gov]

- 3. 2-Pentanol, 2,3-dimethyl- [webbook.nist.gov]

- 4. This compound, 4911-70-0 [thegoodscentscompany.com]

- 5. 2-Pentanol, 2,3-dimethyl- [webbook.nist.gov]

- 6. This compound (CAS 50819-06-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. 2-Pentanol, 2,3-dimethyl- (CAS 4911-70-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. WTT- Under Construction Page [wtt-pro.nist.gov]

- 9. Enthalpy of combustion of alcohols isomeric ethers data trend graph explaining trend pattern determining delta H combustion comparison of alcohols with ethers equations calculations advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 10. stacks.cdc.gov [stacks.cdc.gov]

- 11. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 12. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

A Technical Guide to the Industrial Applications of 2,3-Dimethyl-2-pentanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3-Dimethyl-2-pentanol, a versatile tertiary heptanol (B41253) with emerging potential in various industrial sectors. This document details its chemical and physical properties, synthesis methodologies, and current and prospective applications, with a focus on its utility as a solvent, a chemical intermediate, and a component in next-generation biofuels.

Physicochemical Properties

This compound is a colorless liquid characterized by a fragrant odor.[1] It is a volatile compound that is miscible with most organic solvents and has limited solubility in water.[1][2] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C7H16O | [1][3][4][5][6][7] |

| Molar Mass | 116.20 g/mol | [1][4] |

| Density | 0.818 - 0.828 g/cm³ | [1][3][8] |

| Melting Point | -30.45 °C (estimate) | [1][3] |

| Boiling Point | 137.5 - 140 °C | [1][3][8] |

| Water Solubility | 15.17 g/L at 25 °C | [1][3] |

| Vapor Pressure | 2.83 - 4.54 mmHg at 25 °C | [2][3][4] |

| Flash Point | 42.3 °C | [2][3] |

| Refractive Index | 1.423 | [3][8] |

| logP (o/w) | 1.80 - 1.96 | [2][3] |

Synthesis of this compound

The synthesis of this compound can be achieved through various established organic chemistry routes. The two primary methods are the main chain extension method and the Grignard reaction.[1]

Main Chain Extension Method

This method involves the synthesis of 2,3-dimethylpentanone as a precursor, which is then reduced to the corresponding alcohol via hydrogenation.[1]

Grignard Reaction

A common and versatile method for the synthesis of tertiary alcohols like this compound is the Grignard reaction.[1] This involves the reaction of an appropriate Grignard reagent with a ketone. For instance, sec-butylmagnesium bromide can be reacted with acetone (B3395972).

Experimental Protocol: Grignard Synthesis of this compound

Objective: To synthesize this compound via the Grignard reaction of sec-butylmagnesium halide with acetone.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

2-Bromobutane (B33332) (sec-butyl bromide)

-

Acetone, anhydrous

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for Grignard reaction (three-necked flask, dropping funnel, condenser)

-

Heating mantle and magnetic stirrer

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, place magnesium turnings.

-

Add a small amount of anhydrous diethyl ether to cover the magnesium.

-

Dissolve 2-bromobutane in anhydrous diethyl ether and add it to the dropping funnel.

-

Add a small portion of the 2-bromobutane solution to the magnesium. The reaction should initiate, as evidenced by bubbling and a gentle reflux. If the reaction does not start, gentle warming may be applied.

-

Once the reaction has started, add the remaining 2-bromobutane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Acetone:

-

Cool the Grignard reagent solution in an ice bath.

-

Dissolve anhydrous acetone in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the acetone solution dropwise to the cooled Grignard reagent with vigorous stirring. A white precipitate will form.

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction and dissolve the magnesium salts.

-

Separate the ethereal layer.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Remove the diethyl ether by rotary evaporation.

-

Purify the crude this compound by fractional distillation.

-

Below is a DOT script for a diagram illustrating the Grignard synthesis workflow.

Caption: Workflow for the Grignard synthesis of this compound.

Potential Industrial Applications

This compound is a compound with diverse potential industrial applications, ranging from a solvent and chemical intermediate to a promising biofuel component.

Solvent and Chemical Intermediate

With its amphiphilic nature, this compound can function as a solvent in various chemical processes.[1] It is also a valuable intermediate in the synthesis of other organic compounds such as ethers, esters, aldehydes, and acids.[1]

Fragrance and Cosmetics

This compound is reported to have a fragrant odor and has been considered for use in cosmetics and fragrances.[1] However, some sources indicate it is not recommended for fragrance use, suggesting a need for further evaluation of its allergenic potential and odor profile for such applications.[2]

Biofuel Additive

A significant area of interest for this compound is its potential use as a biofuel.[9][10][11] Isomers of pentanol (B124592) are being investigated as blending components with diesel and biodiesel to improve combustion and reduce harmful emissions.[9][10][11][12] Higher alcohols like pentanol offer advantages over lower alcohols due to their higher energy density, better blend stability, and less hygroscopic nature.[10] Studies on pentanol blends have shown potential for simultaneous reduction of NOx and soot emissions in compression ignition engines.[9][10]

Below is a DOT script for a diagram illustrating the logical relationship of this compound as a biofuel additive.

Caption: Logical flow of this compound as a biofuel additive.

Safety Information

This compound is generally considered to be of relatively low toxicity under normal use conditions.[1] However, as with most organic solvents, it can cause skin irritation.[1][13] It is recommended to use appropriate personal protective equipment, such as gloves and safety glasses, and to avoid inhalation of its vapors.[1]

Conclusion

This compound is a chemical compound with a promising future in various industrial applications. Its properties as a solvent and a chemical intermediate are well-established. The most significant emerging application appears to be in the field of biofuels, where it has the potential to contribute to cleaner and more efficient combustion in diesel engines. Further research into its performance as a fuel additive and a comprehensive evaluation of its toxicological and environmental profile will be crucial for its widespread industrial adoption.

References

- 1. chembk.com [chembk.com]

- 2. This compound, 4911-70-0 [thegoodscentscompany.com]

- 3. lookchem.com [lookchem.com]

- 4. This compound | C7H16O | CID 21019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [webbook.nist.gov]

- 6. 2-Pentanol, 2,3-dimethyl- [webbook.nist.gov]

- 7. guidechem.com [guidechem.com]

- 8. This compound [stenutz.eu]

- 9. Frontiers | Utilization of Pentanol as Biofuels in Compression Ignition Engines [frontiersin.org]

- 10. frontiersin.org [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. 2,3-DIMETHYL-1-PENTANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-depth Technical Guide to 2,3-Dimethyl-2-pentanol: Discovery, Synthesis, and Properties

This technical guide provides a comprehensive overview of 2,3-dimethyl-2-pentanol, a tertiary heptanol, for researchers, scientists, and professionals in drug development. It covers the historical context of its discovery, detailed experimental protocols for its synthesis, and a summary of its key physicochemical properties.

Discovery and History

While a singular definitive paper announcing the "discovery" of this compound is not readily apparent, its synthesis and characterization are rooted in the systematic investigations of isomeric alcohols that took place in the early to mid-20th century. The scientific literature of that era, with a focus on the properties and synthesis of various isomers of heptane (B126788) and related compounds, laid the groundwork for the identification of this specific tertiary alcohol. Key publications from the 1920s through the 1950s by researchers such as Edgar, Calingaert, Ginnings, Hauser, Schmerling, and Meisinger extensively detailed the preparation and properties of numerous isomeric heptanols.[1] It is within this body of work, aimed at understanding the relationships between structure and physical properties like boiling point and solubility, that this compound was likely first synthesized and characterized.

The primary method for synthesizing tertiary alcohols during this period was the Grignard reaction, a powerful tool for carbon-carbon bond formation. The reaction of a Grignard reagent with a ketone would have been a straightforward and reliable method for producing this compound.

Physicochemical Properties

This compound is a colorless liquid with a characteristic fragrant odor.[2] It is a volatile organic compound and is miscible with many organic solvents.[2] A summary of its key quantitative properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₆O | [2][3] |

| Molar Mass | 116.20 g/mol | [2][3] |

| Density | 0.828 g/mL | [4] |

| Boiling Point | 137.5 - 139.0 °C | [2][5] |

| Melting Point | 25 °C | [4] |

| Refractive Index | 1.423 | [4] |

| Water Solubility | 15.17 g/L at 25 °C | [2] |

| Vapor Pressure | 4.54 mmHg at 25 °C | [3] |

| logP (o/w) | 1.957 (estimated) | [5] |

Spectroscopic data is crucial for the identification and characterization of this compound. Key spectral features are summarized in Table 2.

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Key Features | Source |

| ¹H NMR | Chemical shifts (ppm) in CDCl₃: ~1.80, ~1.68, ~1.31, ~1.15, ~0.95, ~0.92, ~0.89 | [6] |

| ¹³C NMR | Data available on SpectraBase, acquired on a Bruker WH-90 instrument. | [3][7] |

| Mass Spectrometry | Molecular ion peak (m/z): 116. Key fragments: 101, 87, 59. | [6] |

| Infrared (IR) | Data available in the NIST Chemistry WebBook. | [1] |

Synthesis of this compound

The most common and versatile method for the synthesis of this compound is the Grignard reaction. An alternative approach involves the reduction of a corresponding ketone.

Grignard Reaction Synthesis

This method involves the reaction of a Grignard reagent with a ketone. There are two primary pathways to achieve this synthesis, both of which are highly effective.

Pathway A: Reaction of sec-Butylmagnesium Bromide with Acetone (B3395972)

In this pathway, sec-butylmagnesium bromide is prepared from 2-bromobutane (B33332) and magnesium metal, and then reacted with acetone to yield the desired tertiary alcohol.

Caption: Synthesis of this compound via Grignard Pathway A.

Pathway B: Reaction of Methylmagnesium Bromide with 3-Methyl-2-pentanone (B1360105)

Alternatively, methylmagnesium bromide can be reacted with 3-methyl-2-pentanone to form this compound.

Caption: Synthesis of this compound via Grignard Pathway B.

Experimental Protocol: Grignard Synthesis (Adapted from a general procedure for tertiary alcohols)

This protocol is based on Pathway A.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

2-Bromobutane

-

Acetone

-

Aqueous solution of a weak acid (e.g., ammonium (B1175870) chloride) or dilute strong acid (e.g., sulfuric acid) for workup

-

Drying agent (e.g., anhydrous magnesium sulfate)

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried three-necked flask equipped with a dropping funnel, reflux condenser, and magnetic stirrer, place magnesium turnings.

-

Add a small amount of anhydrous diethyl ether to cover the magnesium.

-

Dissolve 2-bromobutane in anhydrous diethyl ether and add it to the dropping funnel.

-

Add a small portion of the 2-bromobutane solution to the flask to initiate the reaction. The reaction may be initiated by gentle warming or the addition of a small crystal of iodine.

-

Once the reaction starts (indicated by bubbling and a cloudy appearance), add the remaining 2-bromobutane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir and reflux the mixture until most of the magnesium has reacted.

-

-

Reaction with Acetone:

-

Cool the Grignard reagent solution in an ice bath.

-

Dissolve acetone in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the acetone solution dropwise to the stirred Grignard reagent at a rate that controls the exothermic reaction.

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for a specified time to ensure the reaction goes to completion.

-

-

Workup:

-

Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride or a dilute solution of sulfuric acid to quench the reaction and dissolve the magnesium salts.

-

Transfer the mixture to a separatory funnel. Separate the ethereal layer.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic extracts and wash them with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and remove the diethyl ether by rotary evaporation.

-

Purify the crude this compound by fractional distillation, collecting the fraction at the appropriate boiling point.

-

Reduction of 3,3-Dimethyl-2-pentanone (B1585287)

An alternative synthesis route is the reduction of 3,3-dimethyl-2-pentanone. This can be achieved through catalytic hydrogenation.

Caption: Synthesis of this compound via Catalytic Hydrogenation.

Experimental Protocol: Catalytic Hydrogenation (General Procedure)

Materials:

-

3,3-Dimethyl-2-pentanone

-

Hydrogenation catalyst (e.g., 5% Palladium on Carbon)

-

Solvent (e.g., methanol, ethanol)

-

Hydrogen gas

Equipment:

-

Hydrogenation apparatus (e.g., Parr hydrogenator)

-

Reaction flask

Procedure:

-

Reaction Setup:

-

In a suitable reaction flask, dissolve 3,3-dimethyl-2-pentanone in the chosen solvent.

-

Carefully add the hydrogenation catalyst to the solution.

-

Place the flask in the hydrogenation apparatus.

-

-

Hydrogenation:

-

Purge the system with an inert gas (e.g., nitrogen or argon) before introducing hydrogen.

-

Pressurize the apparatus with hydrogen gas to the desired pressure.

-

Stir or agitate the reaction mixture at a controlled temperature.

-

Monitor the reaction progress by measuring hydrogen uptake.

-

-

Workup and Purification:

-

Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas.

-

Filter the reaction mixture to remove the catalyst.

-

Remove the solvent from the filtrate by rotary evaporation.

-

Purify the resulting this compound by distillation.

-

Applications

This compound is primarily used as a solvent and an intermediate in the chemical industry.[2] Its structure makes it a useful building block for the synthesis of other organic compounds such as ethers and esters.[2] It may also find application as a component in fragrances due to its characteristic odor.[2]

Safety Information

As an organic solvent, this compound may cause irritation and has some level of toxicity.[2] It is important to handle this compound with appropriate personal protective equipment, including gloves and safety glasses, in a well-ventilated area to avoid skin contact and inhalation of vapors.[2]

References

- 1. 2-Pentanol, 2,3-dimethyl- [webbook.nist.gov]

- 2. chembk.com [chembk.com]

- 3. This compound | C7H16O | CID 21019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [stenutz.eu]

- 5. This compound, 4911-70-0 [thegoodscentscompany.com]

- 6. 2,3-dimethylpentan-2-ol (4911-70-0) 1H NMR [m.chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

Methodological & Application

Application Note: Synthesis of 2,3-Dimethyl-2-pentanol via Grignard Reaction

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of the tertiary alcohol, 2,3-dimethyl-2-pentanol. The method employs a Grignard reaction, a robust and versatile carbon-carbon bond-forming strategy widely used in organic synthesis.[1][2] The protocol outlines the preparation of a methylmagnesium halide Grignard reagent followed by its nucleophilic addition to 3-methyl-2-pentanone (B1360105). This application note includes a comprehensive materials list, step-by-step experimental procedures, safety precautions, and a summary of quantitative data.

Reaction Scheme

The synthesis proceeds in two main stages: first, the formation of the Grignard reagent (methylmagnesium bromide), and second, its reaction with a ketone (3-methyl-2-pentanone) followed by an acidic work-up to yield the desired tertiary alcohol.[3][4]

Stage 1: Formation of Grignard Reagent

-

CH₃Br + Mg → CH₃MgBr (in anhydrous diethyl ether)

Stage 2: Grignard Reaction and Work-up

-

CH₃MgBr + 3-methyl-2-pentanone → Intermediate Alkoxide

-

Intermediate Alkoxide + H₃O⁺ → this compound + Mg(OH)Br

Overall Reaction:

Data Presentation: Reagents and Reaction Parameters

The following table summarizes the quantitative data for the synthesis.

| Parameter | Value | Notes |

| Reactants | ||

| Magnesium Turnings | 2.67 g (0.11 mol) | Should be dry and activated. |

| Bromomethane (B36050) | 10.44 g (0.11 mol) | Typically supplied in a solution with ether. |

| 3-Methyl-2-pentanone | 10.0 g (0.10 mol) | Limiting reagent. |

| Solvent | ||

| Anhydrous Diethyl Ether | ~150 mL | Must be extremely dry to prevent quenching the Grignard reagent.[5] |

| Reaction Conditions | ||

| Grignard Formation Temp. | Gentle Reflux (~34°C) | Reaction is exothermic and may need initial warming to start.[6] |

| Ketone Addition Temp. | 0-5°C (Ice Bath) | To control the exothermic reaction. |

| Reaction Time | ~2-3 hours | Includes Grignard formation and reaction with the ketone. |

| Work-up Reagents | ||

| Saturated NH₄Cl (aq) | ~100 mL | For quenching the reaction. |

| Diethyl Ether (for extraction) | ~100 mL | |

| Saturated NaHCO₃ (aq) | ~50 mL | For washing. |

| Brine (Saturated NaCl) | ~50 mL | For washing. |

| Anhydrous MgSO₄ | As needed | For drying the organic layer. |

| Product Information | ||

| Product Name | This compound | |

| Molecular Formula | C₇H₁₆O | |

| Molar Mass | 116.20 g/mol | [7] |

| Theoretical Yield | 11.62 g | Based on 0.10 mol of 3-methyl-2-pentanone. |

| Expected Yield | 8.7 - 10.5 g (75-90%) | Typical range for Grignard reactions. |

| Boiling Point | 141-142°C |

Experimental Protocols

3.1 Materials and Equipment

-

Three-necked round-bottom flask (250 mL)

-

Reflux condenser with drying tube (CaCl₂)

-

Pressure-equalizing dropping funnel (125 mL)

-

Magnetic stirrer and stir bar

-

Heating mantle or water bath

-

Ice bath

-

Separatory funnel (500 mL)

-

Standard distillation apparatus

-

Glassware for extraction and storage

-

All glassware must be oven-dried before use to ensure anhydrous conditions.[5][6]

3.2 Part A: Preparation of Methylmagnesium Bromide (Grignard Reagent)

-

Setup: Assemble the dry 250 mL three-necked flask with a magnetic stir bar, the reflux condenser (with a CaCl₂ drying tube), and the dropping funnel.

-

Magnesium: Place 2.67 g of magnesium turnings into the flask. Briefly flame-dry the flask with the magnesium inside under a flow of nitrogen or argon to ensure all moisture is removed. Allow to cool.

-

Initiation: Add approximately 20 mL of anhydrous diethyl ether to the flask, just enough to cover the magnesium.

-

Reagent Addition: Prepare a solution of 10.44 g of bromomethane in 50 mL of anhydrous diethyl ether in the dropping funnel. Add about 1-2 mL of this solution to the magnesium.

-

Reaction Start: The reaction should begin within a few minutes, indicated by bubbling and the formation of a cloudy/gray solution. If it does not start, gently warm the flask with a water bath or add a small crystal of iodine.[6]

-

Completion: Once the reaction has started, add the remaining bromomethane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for another 30-45 minutes until most of the magnesium has been consumed. The resulting dark gray solution is the Grignard reagent.

3.3 Part B: Synthesis of this compound

-

Cooling: Cool the prepared Grignard reagent in an ice bath to 0-5°C.

-

Ketone Addition: Prepare a solution of 10.0 g of 3-methyl-2-pentanone in 40 mL of anhydrous diethyl ether in the dropping funnel.

-

Reaction: Add the ketone solution dropwise to the stirred, cooled Grignard reagent. Maintain the temperature below 10°C throughout the addition. A thick, white precipitate will form.

-

Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure the reaction goes to completion.

3.4 Part C: Work-up and Purification

-

Quenching: Cool the reaction flask in a large ice bath. Slowly and carefully add 100 mL of cold, saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution dropwise through the dropping funnel to quench the reaction and dissolve the magnesium salts.

-

Extraction: Transfer the mixture to a 500 mL separatory funnel. The mixture will separate into two layers. Remove the lower aqueous layer.

-

Washing: Wash the organic (ether) layer sequentially with 50 mL of saturated aqueous NaHCO₃ solution and then 50 mL of brine.

-

Drying: Drain the ether layer into a clean Erlenmeyer flask and dry it over anhydrous magnesium sulfate (B86663) (MgSO₄).

-

Solvent Removal: Decant or filter the dried ether solution and remove the diethyl ether using a rotary evaporator.

-

Purification: Purify the crude product by fractional distillation. Collect the fraction boiling at approximately 141-142°C. Weigh the final product and calculate the percent yield.

3.5 Safety Precautions

-

Diethyl Ether: Extremely flammable and volatile. Work in a well-ventilated fume hood and avoid all sources of ignition.

-

Grignard Reagents: React violently with water and protic solvents.[5] Ensure all equipment is perfectly dry. The reaction is highly exothermic and requires careful temperature control.

-

Bromomethane: Toxic and a suspected carcinogen. Handle with extreme care in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the synthesis protocol.

Caption: Workflow for the Grignard synthesis of this compound.

References

- 1. Grignard Reaction [organic-chemistry.org]

- 2. organicchemistrytutor.com [organicchemistrytutor.com]

- 3. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. prepchem.com [prepchem.com]

- 7. This compound | C7H16O | CID 21019 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for 2,3-Dimethyl-2-pentanol as a Solvent in Organic Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethyl-2-pentanol is a tertiary alcohol that sees use in the chemical industry as both a solvent and an intermediate in organic synthesis. Its molecular structure, characterized by a hydroxyl group attached to a sterically hindered tertiary carbon, imparts specific physical and chemical properties that dictate its potential applications as a reaction medium. This document provides an overview of its properties and explores its theoretical utility as a solvent in various organic reactions, based on the general principles of solvent effects in organic chemistry. It is important to note that while its role as a solvent is acknowledged, specific, detailed protocols for its use in named organic reactions are not widely documented in readily available scientific literature.

Physical and Chemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is essential for predicting its behavior as a solvent and for designing potential experimental setups. Key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₆O | [1] |

| Molecular Weight | 116.20 g/mol | [1] |

| Appearance | Colorless to pale yellow clear liquid | [2] |

| Boiling Point | 138-139 °C at 760 mmHg | [2] |

| Melting Point | -30.45 °C (estimate) | [3] |

| Density | 0.818 g/cm³ | [3] |

| Solubility in Water | 15.17 g/L at 25 °C | [3] |

| Solubility in Organic Solvents | Miscible with most organic solvents | |

| Flash Point | 42.3 °C | [3] |

| Vapor Pressure | 2.83 mmHg at 25 °C | [3] |

Theoretical Applications in Organic Reactions

Based on its structural characteristics as a bulky, polar protic solvent, the following sections outline the theoretical suitability of this compound for various classes of organic reactions.

Nucleophilic Substitution and Elimination Reactions

The polarity and protic nature of this compound suggest its potential to influence the pathways of nucleophilic substitution (SN1, SN2) and elimination (E1, E2) reactions.

-

SN1 and E1 Reactions: As a polar protic solvent, this compound would be expected to favor SN1 and E1 reaction mechanisms.[4][5] Its ability to solvate both cations and anions through hydrogen bonding can stabilize the carbocation intermediate and the leaving group, thus promoting these unimolecular pathways. The bulky nature of the solvent, however, might influence the stereochemical outcome and the ratio of substitution to elimination products.

-

SN2 and E2 Reactions: The use of this compound in SN2 reactions would likely be disfavored. Protic solvents, in general, can solvate and deactivate strong nucleophiles through hydrogen bonding, thereby slowing down the rate of bimolecular substitution.[4] Conversely, the increased effective "bulk" of the solvated base in a protic medium could favor E2 reactions.[6]

A logical workflow for considering the impact of this compound on these competing pathways is presented below.

Caption: Logical workflow of solvent effects.

Esterification of Sterically Hindered Substrates

The synthesis of esters from sterically hindered carboxylic acids and alcohols can be challenging. While no specific protocols using this compound were found, its bulky nature could potentially be advantageous in specific scenarios. For instance, it might serve as a suitable medium for reactions where the solvent is not intended to participate but rather to provide a specific steric environment. However, its own hydroxyl group could lead to competitive side reactions.

Experimental Protocols

Despite a comprehensive search of scientific databases and patent literature, no specific experimental protocols detailing the use of this compound as a primary solvent for a named organic reaction could be identified. The information available points to its general use as a solvent in industrial settings, likely as a component in solvent mixtures, rather than as a standalone, well-characterized reaction medium for specific synthetic transformations in a laboratory context.

Therefore, the following represents a general and hypothetical protocol for evaluating this compound as a solvent for a generic reaction, such as an SN1 reaction of a tertiary alkyl halide.

Hypothetical Protocol: Solvolysis of tert-Amyl Chloride

Objective: To evaluate the efficacy of this compound as a solvent for the SN1/E1 reaction of tert-amyl chloride.

Materials:

-

tert-Amyl chloride

-

This compound (anhydrous)

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous magnesium sulfate

-

Standard glassware for organic synthesis (round-bottom flask, condenser, separatory funnel, etc.)

-

Gas chromatograph-mass spectrometer (GC-MS) for product analysis

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 50 mL of anhydrous this compound.

-

Add 5.0 g of tert-amyl chloride to the flask.

-

Heat the reaction mixture to a gentle reflux (approximately 138-140 °C) and maintain for 4 hours.

-

Monitor the reaction progress by taking aliquots periodically and analyzing by GC-MS to observe the consumption of the starting material and the formation of products (e.g., 2-methyl-2-butene, 2-methyl-1-butene, and potentially the ether product from reaction with the solvent).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into 100 mL of cold water and transfer to a separatory funnel.

-

Extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers and wash with 50 mL of 5% sodium bicarbonate solution, followed by 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Analyze the crude product mixture by GC-MS and ¹H NMR to determine the product distribution and yield.

References

- 1. This compound | C7H16O | CID 21019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 4911-70-0 [thegoodscentscompany.com]

- 3. lookchem.com [lookchem.com]

- 4. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]

- 5. quora.com [quora.com]

- 6. Reddit - The heart of the internet [reddit.com]

Application Notes and Protocols: Dehydration of 2,3-Dimethyl-2-pentanol

For Researchers, Scientists, and Drug Development Professionals

Introduction